molecular formula C17H25NO2S B5544448 N-cyclooctyl-2-methoxy-4-(methylsulfanyl)benzamide

N-cyclooctyl-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5544448
M. Wt: 307.5 g/mol
InChI Key: KAYDFFVUXBITLC-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-methoxy-4-(methylsulfanyl)benzamide: is an organic compound with the molecular formula C₁₇H₂₅NO₂S It is a benzamide derivative characterized by the presence of a cyclooctyl group, a methoxy group, and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-methoxy-4-(methylsulfanyl)benzamide typically involves the condensation of 2-methoxy-4-(methylsulfanyl)benzoic acid with cyclooctylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Thiols, amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Chemistry: N-cyclooctyl-2-methoxy-4-(methylsulfanyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of benzamide derivatives on cellular processes. It can serve as a model compound to investigate the interactions between similar molecules and biological targets.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Benzamide derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclooctyl-2-methoxy-4-(methylsulfinyl)benzamide
  • N-cyclooctyl-2-methoxy-4-(methylsulfonyl)benzamide
  • N-cyclooctyl-2-methoxy-4-(methylthio)benzamide

Uniqueness: N-cyclooctyl-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. This group can undergo various chemical transformations, making the compound versatile for different applications. Additionally, the cyclooctyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

N-cyclooctyl-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S/c1-20-16-12-14(21-2)10-11-15(16)17(19)18-13-8-6-4-3-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYDFFVUXBITLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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